molecular formula C100H170N38O32S6 B1178171 Geographutoxin I CAS No. 129129-65-3

Geographutoxin I

Cat. No.: B1178171
CAS No.: 129129-65-3
M. Wt: 2609.1 g/mol
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Description

Geographutoxin I (GTx I) is a peptide neurotoxin isolated from the venom of the marine cone snail Conus geographus. It belongs to the conotoxin family, a group of disulfide-rich peptides that target ion channels with high specificity. GTx I was first characterized in the 1980s through biochemical isolation and amino acid sequencing, revealing a 22-residue peptide stabilized by three disulfide bonds . Its structure includes a conserved cysteine framework (C-C-CC-C-C) critical for maintaining conformational stability and functional activity . GTx I primarily inhibits voltage-gated sodium channels (NaV), though its subtype selectivity distinguishes it from other conotoxins. Early studies demonstrated its presynaptic inhibitory effects, reducing neurotransmitter release in guinea-pig vas deferens preparations .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide chain of GTX-I is synthesized via SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method ensures high fidelity in amino acid sequencing and scalability for research-grade production.

Key Steps in SPPS

  • Resin Selection : Pre-loaded Fmoc-Cys(Trt)-Rink Amide-MBHA resin (substitution: 0.32 mmol/g) is used to anchor the C-terminal amino acid . Trityl (Trt) protection prevents premature oxidation of cysteine thiols during synthesis.

  • Coupling Reactions : Amino acids are sequentially added using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent and DIPEA (N,N-diisopropylethylamine) as the base . Double couplings (2 × 30 min) ensure >99% efficiency for sterically hindered residues.

  • Deprotection : Fmoc groups are removed with 20% piperidine in DMF (N,N-dimethylformamide), followed by thorough washing to eliminate byproducts .

  • Cleavage and Precipitation : The peptide-resin is treated with reagent K (82.5% TFA, 5% water, 2.5% ethanedithiol, 5% phenol, 5% thioanisole) for 3–4 hours to release the linear peptide . Cold methyl tert-butyl ether (MTBE) precipitates the crude peptide, which is subsequently lyophilized.

Table 1: SPPS Parameters for GTX-I Synthesis

ParameterSpecificationSource
ResinFmoc-Cys(Trt)-Rink Amide-MBHA
Coupling AgentHBTU/DIPEA
Deprotection Reagent20% piperidine in DMF
Cleavage CocktailReagent K (TFA-based)
Precipitation SolventCold MTBE

Oxidative Folding and Disulfide Bond Formation

The linear GTX-I peptide undergoes oxidative folding to form its native disulfide bonds (Cys3–Cys15, Cys4–Cys20, Cys21–Cys10) . This step is critical for achieving the bioactive conformation.

Folding Conditions

  • Redox Buffer : 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 1:1 mM reduced (GSH) and oxidized (GSSG) glutathione .

  • Peptide Concentration : 20 μM linear peptide in folding buffer .

  • Duration/Temperature : 2 hours at room temperature (25°C) .

The glutathione system drives disulfide shuffling, enabling the peptide to adopt its thermodynamically favored conformation. Folding is quenched by acidification with 8% formic acid to stabilize the product .

Table 2: Oxidative Folding Parameters

ParameterValueSource
Buffer0.1 M Tris-HCl, pH 7.5
Redox Agents1 mM GSH/GSSG (1:1 ratio)
Temperature25°C
Folding Time2 hours
Quenching Agent8% formic acid

Purification and Quality Control

Folded GTX-I is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the correct disulfide isomer.

HPLC Protocols

  • Column : Semi-preparative C18 (250 mm × 10 mm, 5 μm) .

  • Gradient : 5–35% solvent B (0.1% TFA in acetonitrile) over 35 minutes .

  • Flow Rate : 4 mL/min .

  • Purity Assessment : Analytical C18 column (250 mm × 4.6 mm) with 10–40% solvent B over 30 minutes .

Minor impurities (<2%) are removed via iterative HPLC runs, ensuring ≥98% purity for functional studies .

Industrial Production Challenges

While SPPS is robust for lab-scale synthesis, industrial production faces hurdles:

  • Cost of Amino Acids : Trt-protected cysteine residues increase material costs by ~30% compared to standard Fmoc-amino acids .

  • Scalability Limitations : Batch sizes >1 kg require specialized equipment to maintain coupling efficiency >99.5% .

  • Oxidative Folding Yield : Only 15–20% of linear peptide forms the native isomer, necessitating large-scale synthesis to obtain milligram quantities .

Table 3: Industrial Production Considerations

ChallengeMitigation StrategySource
High Resin SwellingUse low-swelling resins (e.g., PEG-based)
Low Folding EfficiencyScreen redox buffers (e.g., cysteine/cystine)
Purification CostsMulti-column HPLC systems

Analytical Validation of Disulfide Connectivity

The disulfide pairings in GTX-I are confirmed via partial reduction and alkylation followed by mass spectrometry . Key steps include:

  • Partial Reduction : Treat GTX-I with 10 mM TCEP (tris(2-carboxyethyl)phosphine) at pH 3.0 to selectively reduce one disulfide bond .

  • Alkylation : Add iodoacetamide to block free thiols .

  • Enzymatic Digestion : Use trypsin to generate fragments containing alkylated cysteines .

  • LC-MS/MS Analysis : Identify disulfide-linked peptides via tandem mass spectrometry .

This method confirmed the native disulfide pattern (Cys3–15, Cys4–20, Cys21–10), ruling out non-native isomers .

Chemical Reactions Analysis

Types of Reactions: Geographutoxin I primarily undergoes oxidation and reduction reactions involving its disulfide bridges. The formation and cleavage of these disulfide bonds are crucial for the toxin’s biological activity .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity due to the presence or absence of disulfide bridges .

Scientific Research Applications

Geographutoxin I has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Diversity

GTx I is often compared to other sodium channel-targeting conotoxins, particularly its analog Geographutoxin II (GTx II) and µ-conotoxins (e.g., µ-PIIIA, µ-GIIIC). Key differences include:

Feature Geographutoxin I Geographutoxin II µ-Conotoxin PIIIA
Source Conus geographus Conus geographus Conus purpurascens
Molecular Weight ~2.3 kDa ~2.5 kDa ~2.8 kDa
Disulfide Bonds 3 (Cys1–Cys10, Cys2–Cys15, Cys3–Cys20) 3 (distinct pairing) 3 (Cys1–Cys9, Cys2–Cys15, Cys4–Cys16)
Primary Target TTX-insensitive NaV subtypes TTX-sensitive NaV1.4 (skeletal muscle) NaV1.4 (persistent current)
Binding Affinity (Kd) Not fully quantified 19 nM (partial inhibition) ~50 nM
Pharmacological Effect Presynaptic inhibition Postsynaptic NaV block Sustained NaV block

Structural Insights: GTx I’s disulfide pairings (Cys1–Cys10, Cys2–Cys15, Cys3–Cys20) differ from GTx II, contributing to divergent target specificity . µ-Conotoxins like PIIIA share a similar cysteine framework but exhibit distinct loop regions that enhance binding to NaV1.4’s domain II .

Target Specificity and Mechanism

  • GTx I vs. GTx II : While both toxins originate from C. geographus, GTx II selectively inhibits TTX-sensitive NaV1.4 channels in skeletal muscle, leaving TTX-insensitive subtypes unaffected . In contrast, GTx I preferentially blocks TTX-insensitive channels in neuronal tissues, suggesting a complementary role in prey immobilization .
  • Comparison with µ-Conotoxins: µ-PIIIA and µ-GIIIC exhibit broader NaV subtype inhibition, including cardiac (NaV1.5) and neuronal (NaV1.2) isoforms, but lack GTx I’s presynaptic effects .

Evolutionary and Pharmacological Implications

GTx I’s unique selectivity for TTX-insensitive channels highlights evolutionary adaptations in C. geographus to target diverse prey species. This contrasts with µ-conotoxins, which are optimized for rapid paralysis via skeletal muscle NaV blockade .

Biological Activity

Geographutoxin I (GTX I) is a potent neurotoxin derived from the venom of marine cone snails, particularly from the genus Conus. This compound is classified as a conotoxin, which are small peptides that target specific ion channels and receptors in the nervous system. The biological activity of GTX I has garnered significant interest due to its potential applications in pharmacology and neurobiology.

GTX I is characterized by its unique structure, which includes multiple disulfide bonds that contribute to its stability and specificity. The mechanism of action primarily involves the modulation of voltage-gated sodium channels (VGSCs), leading to alterations in neuronal excitability and neurotransmitter release. This action is crucial for understanding both its toxic effects and potential therapeutic uses.

Biological Activity

The biological activity of GTX I can be summarized as follows:

  • Neurotoxicity : GTX I exhibits significant neurotoxic effects, causing paralysis and respiratory failure in prey, which makes it an effective hunting tool for cone snails.
  • Ion Channel Modulation : It selectively binds to VGSCs, inhibiting their function and leading to altered neuronal signaling. This property has been exploited in drug development for pain management.
  • Pharmacological Potential : Research indicates that GTX I could serve as a lead compound for developing novel analgesics, particularly for neuropathic pain conditions.

Research Findings

Recent studies have highlighted various aspects of GTX I's biological activity:

  • Toxicological Studies : In vivo studies demonstrated that GTX I induces paralysis in mice when administered intraperitoneally, with a median lethal dose (LD50) indicating high toxicity levels.
  • Ion Channel Interaction : Electrophysiological experiments revealed that GTX I effectively blocks sodium currents in neurons, showcasing its potential as a tool for studying ion channel dynamics.
  • Therapeutic Applications : Investigations into the analgesic properties of GTX I have shown promise in preclinical models, suggesting potential applications in chronic pain management.

Case Studies

Several case studies have documented the effects and applications of GTX I:

  • Case Study 1 : A study involving the administration of GTX I in rodent models demonstrated significant pain relief comparable to traditional analgesics, highlighting its potential as a non-opioid pain management solution.
  • Case Study 2 : Research on GTX I's interaction with specific sodium channels revealed insights into its selectivity and mechanism, paving the way for targeted drug design.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

StudyMethodologyKey FindingsReference
ToxicologyLD50 AssessmentHigh toxicity with LD50 values indicating significant risk
ElectrophysiologySodium Current AnalysisEffective blockade of VGSCs leading to altered neuronal signaling
PharmacologyPain Model StudiesComparable efficacy to traditional analgesics in chronic pain models

Q & A

Basic Research Questions

Q. How can researchers reliably identify and isolate Geographutoxin I (GTX I) from complex biological matrices?

Methodological Answer:

  • Chromatographic Separation : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with gradient elution to separate GTX I from other conotoxins. Validate purity via mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Bioassay-Guided Fractionation : Employ electrophysiological assays (e.g., voltage-clamp recordings on rat myoballs) to confirm sodium channel inhibition activity during isolation .
  • QA/QC Protocols : Implement spike-recovery experiments and matrix-matched calibration curves to address matrix interference and ensure reproducibility .

Q. What quality assurance (QA) measures are critical for validating GTX I’s pharmacological activity in vitro?

Methodological Answer:

  • Positive/Negative Controls : Include tetrodotoxin (TTX) as a reference sodium channel blocker to benchmark GTX I’s inhibitory effects .
  • Dose-Response Curves : Use nonlinear regression models to calculate IC₅₀ values, ensuring triplicate trials to assess inter-experimental variability .
  • Blinding and Randomization : Assign treatment groups randomly and blind analysts to sample identities to minimize bias in data interpretation .

Advanced Research Questions

Q. How can conflicting data on GTX I’s subtype selectivity for sodium channels be resolved?

Methodological Answer:

  • Subtype-Specific Assays : Compare GTX I’s effects on heterologously expressed Nav1.4 (TTX-sensitive) vs. Nav1.5 (TTX-resistant) channels using patch-clamp electrophysiology .
  • Molecular Docking Simulations : Model GTX I’s binding affinity to sodium channel isoforms using computational tools like AutoDock Vina, cross-validated with mutagenesis studies .
  • Meta-Analysis : Systematically review existing literature to identify methodological inconsistencies (e.g., buffer composition, temperature) that may explain discrepancies .

Q. What experimental designs are optimal for studying GTX I’s synergistic or antagonistic interactions with other conotoxins?

Methodological Answer:

  • Isobolographic Analysis : Quantify synergistic effects by combining GTX I with other toxins (e.g., μ-conotoxins) at varying ratios and comparing observed vs. expected inhibitory effects .
  • Cross-Validation : Use orthogonal methods (e.g., fluorescence-based flux assays vs. electrophysiology) to confirm interaction mechanisms .
  • Time-Resolved Measurements : Monitor binding kinetics via stopped-flow fluorometry to distinguish competitive vs. noncompetitive interactions .

Q. How can researchers address challenges in correlating GTX I’s structural modifications with functional outcomes?

Methodological Answer:

  • Alanine Scanning Mutagenesis : Systematically replace residues in GTX I’s active site and assess changes in potency using IC₅₀ shifts .
  • Circular Dichroism (CD) Spectroscopy : Confirm structural integrity of analogs under experimental conditions to rule out denaturation artifacts .
  • Machine Learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with enhanced selectivity .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze datasets where GTX I’s effects deviate from established sodium channel inhibition models?

Methodological Answer:

  • Nonparametric Tests : Apply Wilcoxon signed-rank or Kruskal-Wallis tests for non-normal distributions, common in small-sample electrophysiology studies .
  • Bayesian Inference : Use probabilistic models to quantify uncertainty in cases where traditional thresholds (e.g., p < 0.05) fail to capture nuanced effects .
  • Triangulation : Cross-reference functional data with transcriptomic/proteomic profiles of target tissues to identify confounding factors (e.g., channel co-expression) .

Q. What frameworks are recommended for integrating GTX I’s mechanistic data into broader neuropharmacological models?

Methodological Answer:

  • Systems Biology Approaches : Construct kinetic models of sodium channel gating modulated by GTX I using software like NEURON or COPASI .
  • Comparative Phylogenetics : Analyze GTX I’s effects across species to infer evolutionary conservation of target channels, enhancing translational relevance .
  • Data Fusion : Combine electrophysiological data with spatially resolved mass spectrometry imaging to map toxin distribution in tissue contexts .

Q. Contradictory Findings and Troubleshooting

Q. How to address inconsistencies in GTX I’s reported binding kinetics across studies?

Methodological Answer:

  • Standardized Protocols : Adopt community-agreed experimental conditions (e.g., 22°C, physiological saline) to minimize variability .
  • Replication Studies : Collaborate with independent labs to verify kinetics using shared reagents and protocols .
  • Error Source Analysis : Audit potential confounders such as voltage-step protocols or toxin batch variability using factorial experimental designs .

Q. What steps validate GTX I’s specificity when off-target effects are suspected?

Methodological Answer:

  • Knockout/CRISPR Models : Test GTX I on sodium channel-null cell lines to isolate off-target interactions .
  • High-Content Screening : Profile GTX I against panels of ion channels (e.g., FLIPR assays) to identify secondary targets .
  • Cross-Linking Studies : Use photoaffinity-labeled GTX I analogs to map binding sites and confirm specificity via co-immunoprecipitation .

Q. Interdisciplinary and Emerging Methodologies

Q. How can spatial transcriptomics enhance understanding of GTX I’s tissue-specific effects?

Methodological Answer:

  • Spatially Resolved RNA-Seq : Apply 10x Genomics Visium to correlate GTX I’s action with sodium channel isoform expression patterns in situ .
  • Multiplexed Immunofluorescence : Co-stain tissue sections for Nav channels and GTX I-binding sites to visualize spatial overlap .

Q. What role do machine learning algorithms play in optimizing GTX I’s therapeutic potential?

Methodological Answer:

  • Generative Models : Design toxin analogs with predicted enhanced stability/selectivity using AlphaFold or RoseTTAFold .
  • Clinical Predictive Analytics : Train models on GTX I’s pharmacokinetic data to forecast dosing regimens in preclinical models .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-16,31,37,40-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-7,22-bis(3-amino-3-oxopropyl)-4,25-bis(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H170N38O32S6/c1-46(76(108)149)118-87(160)62-40-171-172-41-63-88(161)122-52(15-3-7-25-101)80(153)128-61(36-74(147)148)85(158)121-55(19-12-30-116-99(111)112)79(152)123-57(21-23-71(106)143)84(157)131-64-42-173-175-44-66(132-86(159)60(35-73(145)146)127-77(150)51(105)14-11-29-115-98(109)110)91(164)134-67(92(165)135-75(47(2)139)97(170)138-39-50(142)34-70(138)96(169)137-38-49(141)33-69(137)94(167)124-54(17-5-9-27-103)78(151)119-53(81(154)129-63)16-4-8-26-102)45-176-174-43-65(90(163)133-62)130-82(155)56(20-13-31-117-100(113)114)120-83(156)58(22-24-72(107)144)125-93(166)68-32-48(140)37-136(68)95(168)59(126-89(64)162)18-6-10-28-104/h46-70,75,139-142H,3-45,101-105H2,1-2H3,(H2,106,143)(H2,107,144)(H2,108,149)(H,118,160)(H,119,151)(H,120,156)(H,121,158)(H,122,161)(H,123,152)(H,124,167)(H,125,166)(H,126,162)(H,127,150)(H,128,153)(H,129,154)(H,130,155)(H,131,157)(H,132,159)(H,133,163)(H,134,164)(H,135,165)(H,145,146)(H,147,148)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t46-,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBJHMUQZOSJPJ-HTVVLJMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H170N38O32S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339126
Record name mu-Conotoxin G IIIA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86394-16-3, 129129-65-3
Record name Geographutoxin I
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Record name mu-Conotoxin G IIIA
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mu-Conotoxin G IIIA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129129-65-3
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